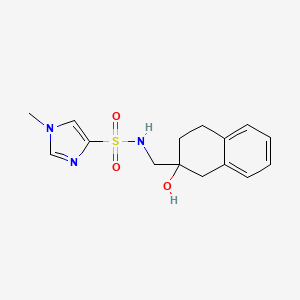

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-18-9-14(16-11-18)22(20,21)17-10-15(19)7-6-12-4-2-3-5-13(12)8-15/h2-5,9,11,17,19H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQPNFOEFYAHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as having a tetrahydronaphthalene core substituted with hydroxymethyl and imidazole sulfonamide groups. The molecular formula is with a molecular weight of 361.5 g/mol. The presence of the imidazole and sulfonamide functionalities suggests potential interactions with various biological targets.

The biological activity of this compound is believed to involve:

1. Enzyme Inhibition:

The sulfonamide group can interact with enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This interaction may inhibit dihydropteroate synthase, leading to antibacterial effects.

2. Receptor Modulation:

The imidazole ring can interact with G-protein coupled receptors (GPCRs), modulating intracellular signaling pathways that regulate various physiological processes, including inflammation and cell proliferation .

3. Antitumor Activity:

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis through mitochondrial pathways. The tetrahydronaphthalene structure may enhance its binding affinity to specific tumor targets .

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | HT-29 | 5.0 | Significant cytotoxicity observed |

| Study 2 | A549 | 7.5 | Induction of apoptosis noted |

| Study 3 | MCF-7 | 10.0 | Cell cycle arrest in G0/G1 phase |

Case Study 1: Antitumor Activity

In a study examining the effects on HT-29 colorectal cancer cells, the compound demonstrated an IC50 value of 5.0 µM, indicating significant cytotoxicity. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting apoptosis as a primary mode of cell death .

Case Study 2: Antibacterial Properties

Another research effort evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the imidazole ring or sulfonamide group can significantly impact biological activity. For instance, substituents that enhance hydrophobic interactions tend to increase potency against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that imidazole-based compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide have been noted for their effectiveness against breast and lung cancer cell lines .

Antibacterial and Antifungal Properties

Imidazole derivatives are also recognized for their antibacterial and antifungal activities. They can disrupt microbial cell membranes or inhibit essential enzymes within bacteria and fungi. The sulfonamide group contributes to this activity by mimicking p-amino benzoic acid (PABA), a substrate necessary for bacterial growth . This mechanism has been leveraged in the development of new antibiotics.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to inhibit certain inflammatory pathways. Research indicates that imidazole derivatives can modulate immune responses and reduce inflammation in various models . This makes them suitable candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Antidiabetic Activity

Some studies suggest that compounds with imidazole structures may have antidiabetic effects by enhancing insulin sensitivity or promoting glucose uptake in cells. This application is particularly relevant in the context of developing new treatments for type 2 diabetes .

Case Study 1: Anticancer Applications

In a study published in Medicinal Chemistry, an imidazole derivative was tested against MCF-7 (breast cancer) and DLD-1 (colorectal cancer) cell lines. The results showed that the compound had a half-maximal inhibitory concentration (IC50) of 57.4 μM for DLD-1 cells and 79.9 μM for MCF-7 cells, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of imidazole sulfonamides were evaluated for their antibacterial activity against various strains of bacteria. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antibiotics .

Q & A

Q. What are the key steps and challenges in synthesizing N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide?

The synthesis involves multi-step reactions, including:

- Functional group coupling : Reacting the tetrahydronaphthalenol moiety with the imidazole-sulfonamide group under controlled pH and temperature to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred to stabilize intermediates and enhance reaction yields .

- Purification : Column chromatography or recrystallization is critical to isolate the compound with >95% purity, as impurities from incomplete coupling can skew biological assay results . Challenges include managing steric hindrance from the tetrahydronaphthalenol group and ensuring sulfonamide stability under basic conditions .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with key signals for the hydroxy-tetrahydronaphthalene (δ 1.5–2.8 ppm) and sulfonamide (δ 3.1–3.3 ppm) groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments, ensuring correct molecular formula .

- X-ray crystallography (if available): Resolves stereochemistry of the tetrahydronaphthalene ring and confirms spatial arrangement of functional groups .

Q. What are the hypothesized mechanisms of biological activity for this sulfonamide derivative?

The compound’s sulfonamide group may inhibit bacterial dihydropteroate synthase (DHPS), analogous to other sulfonamide drugs, by mimicking the enzyme’s substrate, p-aminobenzoic acid (PABA) . The hydroxy-tetrahydronaphthalene moiety could enhance membrane permeability or modulate receptor binding in eukaryotic systems (e.g., carbonic anhydrase isoforms) . Preliminary assays should test inhibitory activity against DHPS and cytotoxicity in mammalian cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use statistical design of experiments (DoE) :

- Factorial design : Vary temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., triethylamine) to identify optimal parameters .

- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield while minimizing byproducts . Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states, guiding experimental prioritization .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Cross-validation : Compare experimental NMR with density functional theory (DFT)-calculated chemical shifts to identify misassigned signals .

- Orthogonal techniques : Use IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretch at ~1150 cm) and HPLC-MS to detect trace impurities .

- Dynamic NMR : Resolve conformational equilibria (e.g., ring-flipping in tetrahydronaphthalene) by analyzing temperature-dependent peak coalescence .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHPS or carbonic anhydrase. Key residues (e.g., Phe31 in DHPS) may form π-stacking with the imidazole ring .

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories, calculating root-mean-square deviation (RMSD) to identify conformational shifts .

- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific functional groups (e.g., sulfonamide vs. hydroxy substituents) .

Q. How can biological activity be assessed while mitigating assay interference?

- Counter-screening : Test the compound against off-target enzymes (e.g., human carbonic anhydrase II) to evaluate selectivity .

- Metabolic stability assays : Use liver microsomes to predict pharmacokinetic profiles and identify labile sites (e.g., hydrolytic cleavage of the sulfonamide group) .

- Cytotoxicity profiling : Employ MTT assays on HEK293 or HepG2 cells to establish therapeutic indices .

Methodological Notes

- Synthetic reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and batch-to-batch variability in supplementary data .

- Data transparency : Share raw spectral files (NMR, MS) and computational input/output files in open-access repositories to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.